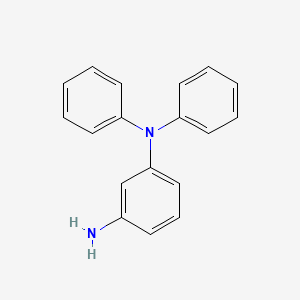

m-Phenylenediamine, N,N-diphenyl-

Description

Contextualization of N,N'-Diaryl-m-phenylenediamines within Organic Chemistry

N,N'-Diaryl-m-phenylenediamines belong to a class of aromatic amines characterized by two arylamino groups positioned at the 1 and 3 carbons of a benzene (B151609) ring. This "meta" arrangement is structurally significant, as it imparts a non-linear, kinked geometry to the molecule, unlike its linear para-isomer. This has profound implications for the physical properties of materials derived from it, such as polymers. The parent compound, m-phenylenediamine (B132917) (MPD), is a key monomer in the production of high-performance aramid fibers like Nomex, where its bent structure is crucial for creating polymers with high thermal stability and flame resistance. marketpublishers.comwikipedia.org The addition of phenyl groups to the nitrogen atoms, creating N,N'-diphenyl-m-phenylenediamine, further increases the steric bulk and introduces new electronic properties, making it a target for research into advanced materials.

The general class of diarylamines is significant in organic synthesis and materials science, finding use as antioxidants, dye intermediates, and as components in electroluminescent materials. google.com The synthesis of these compounds can be achieved through various methods, including the reaction of anilines with phenols. google.com

Significance of N,N-diphenyl-m-phenylenediamine in Contemporary Materials Science and Synthetic Chemistry

The significance of N,N'-diphenyl-m-phenylenediamine lies in its potential as a specialized monomer and chemical intermediate. Patents have identified N,N'-diphenyl-phenylenediamines as valuable intermediates for creating dyes, agricultural chemicals, medicines, and synthetic agents for rubber. google.com The unique meta-linkage is expected to impart properties such as improved solubility and amorphous morphology in polymers, which are highly desirable for solution-processable high-performance plastics and films.

In materials science, molecules with structures similar to N,N'-diphenyl-m-phenylenediamine, specifically those containing triphenylamine (B166846) units, are heavily investigated for their electronic properties. These materials often serve as "hole-transporting layers" in organic light-emitting diodes (OLEDs) and perovskite solar cells, facilitating the efficient movement of charge within the device. researchgate.net While direct research on N,N'-diphenyl-m-phenylenediamine for these applications is not widely published, its core structure makes it a compound of interest in this field.

From a synthetic chemistry perspective, a key patented method for producing N,N'-diphenyl-m-phenylenediamine involves the reaction of m-phenylenediamine with phenol (B47542) in the presence of a palladium-on-carbon catalyst. google.com In a typical procedure, m-phenylenediamine, phenol, cyclohexanone (B45756), and the catalyst are heated in an autoclave under a nitrogen atmosphere. This process has been shown to produce the target compound with a high yield of over 90%. google.com

Scope of Academic Investigation into N,N-diphenyl-m-phenylenediamine

The academic investigation specifically into N,N'-diphenyl-m-phenylenediamine is currently limited, with much of the available information coming from the patent literature, which points towards its industrial utility. google.com In contrast, its para-isomer, N,N'-diphenyl-p-phenylenediamine (DPPD), is a well-documented and commercially significant compound, widely used as an antioxidant in the rubber industry. dormer.comsigmaaldrich.comchemicalbook.com This disparity in research focus suggests that the potential of the meta-isomer has not been fully explored.

Current academic research on related compounds focuses on:

The synthesis of novel polyamides and polyimides using various diarylamine monomers to create soluble, high-performance polymers.

The development of hole-transporting materials based on triphenylamine and other arylamine structures for applications in organic electronics. researchgate.net

Future research on N,N'-diphenyl-m-phenylenediamine would likely involve its synthesis and polymerization into novel polyamides or polyimides, followed by a thorough characterization of their thermal, mechanical, and electronic properties to assess their suitability for advanced applications.

Compound Information Table

Structure

3D Structure

Properties

IUPAC Name |

3-N,3-N-diphenylbenzene-1,3-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2/c19-15-8-7-13-18(14-15)20(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14H,19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSPHWOYYWACCJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC(=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations

Catalytic Approaches for the Synthesis of N,N-diphenyl-m-phenylenediamine

Modern organic synthesis heavily relies on catalytic methods to construct carbon-nitrogen bonds. For N,N-diphenyl-m-phenylenediamine, copper and palladium-based systems are the most prominent, providing versatile and effective routes from readily available starting materials.

The copper-catalyzed formation of C-N bonds, historically known as the Ullmann condensation or Goldberg reaction, represents a foundational method for aryl amine synthesis. wikipedia.orgresearchgate.net These reactions typically involve the coupling of an aryl halide with an amine in the presence of a copper catalyst, often at elevated temperatures. wikipedia.org

Traditional Ullmann conditions required stoichiometric amounts of copper metal and high-boiling polar solvents like nitrobenzene (B124822) or dimethylformamide, with temperatures often exceeding 200°C. wikipedia.org The synthesis of N,N-diphenyl-m-phenylenediamine via this method would involve the reaction of m-phenylenediamine (B132917) with two equivalents of an aryl halide (e.g., iodobenzene (B50100) or bromobenzene).

Modern advancements have led to the development of more efficient catalytic systems using soluble copper(I) or copper(II) salts. wikipedia.orgnih.govacs.orgrsc.org The efficacy of these reactions is significantly improved by the addition of ligands that stabilize the copper catalyst and facilitate the reaction.

Key features of modern Copper-Catalyzed C-N coupling include:

Catalysts: Copper(I) salts such as CuI or CuBr are common. Air-stable Cu(I)-bipyridyl complexes and Cu(II) salts like Cu(OAc)₂ have also been used effectively. researchgate.netacs.org

Ligands: A variety of ligands can promote the reaction, including diamines, 1,10-phenanthroline, N,N-dimethyl glycine, and acetylacetonate. wikipedia.orgresearchgate.net

Reaction Conditions: While milder than classical methods, temperatures can still be high (e.g., 100-160°C). The choice of base, such as K₂CO₃, Cs₂CO₃, or KOH, is also critical to the reaction's success. wikipedia.orgresearchgate.net

Table 1: Representative Copper-Catalyzed C-N Coupling Systems

| Catalyst System | Ligand | Base | Typical Solvent | Temperature (°C) |

|---|---|---|---|---|

| CuI | 1,10-Phenanthroline | K₂CO₃ / KOH | DMF, Toluene | 100-140 |

| Cu₂O | N,N-Dimethyl Glycine | Cs₂CO₃ | Dioxane | ~100 |

| Cu(OAc)₂ | Bipyridyl | K₃PO₄ | DMSO | 120-160 |

This table presents generalized conditions for Ullmann-type reactions applicable to the synthesis of diarylamines.

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for forming C-N bonds. wikipedia.org This methodology has become a staple in both academic and industrial settings due to its broad substrate scope, functional group tolerance, and relatively mild reaction conditions compared to Ullmann-type reactions. wikipedia.orgresearchgate.net The synthesis of N,N-diphenyl-m-phenylenediamine can be efficiently achieved by coupling m-phenylenediamine with two equivalents of an aryl halide or triflate.

The reaction's success hinges on the selection of an appropriate palladium precursor and a supporting phosphine (B1218219) ligand. Several "generations" of catalyst systems have been developed, each expanding the reaction's scope and improving its efficiency. wikipedia.org

Key components of the Buchwald-Hartwig Amination:

Palladium Precatalysts: Common precursors include Pd(OAc)₂, Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), and [Pd(allyl)Cl]₂. chemeurope.comnih.gov

Phosphine Ligands: The choice of ligand is crucial. Early systems used relatively simple phosphines like P(o-tolyl)₃. libretexts.org Later generations employ sterically hindered and electron-rich ligands such as biarylphosphines (e.g., t-BuXPhos) and ferrocene-based ligands, which promote the key reductive elimination step and prevent side reactions. nih.govyoutube.com

Bases: A strong, non-nucleophilic base is required to deprotonate the amine. Common choices include sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃). chemeurope.comnih.gov

Solvents: Anhydrous aprotic solvents like toluene, dioxane, or THF are typically used. libretexts.org

Table 2: Buchwald-Hartwig Amination Catalyst Systems

| Palladium Source | Ligand | Base | Typical Solvent |

|---|---|---|---|

| Pd₂(dba)₃ | P(o-tolyl)₃ (First Gen) | NaOt-Bu | Toluene |

| Pd(OAc)₂ | BINAP (Second Gen) | Cs₂CO₃ | Toluene |

| [Pd(allyl)Cl]₂ | t-BuXPhos (Third Gen) | t-BuOLi | Dioxane |

This table illustrates the evolution of catalyst systems for the Buchwald-Hartwig amination.

While palladium and copper dominate the landscape of C-N cross-coupling, other transition metals have been explored. Nickel, in particular, has emerged as a more cost-effective alternative to palladium for amination reactions. Nickel catalysts, often supported by similar phosphine ligands (e.g., JosiPhos), can effectively couple aryl halides with amines. researchgate.net

A distinct process involves the use of a hydrogen transfer catalyst. A patented method describes the synthesis of N,N'-diphenyl-m-phenylenediamine by reacting m-phenylenediamine with a large excess of phenol (B47542). google.comgoogle.com This reaction is conducted in the presence of a palladium-on-carbon (Pd/C) catalyst and a cyclohexanone (B45756) co-catalyst at high temperatures (200°C), achieving a high yield of 91%. google.comgoogle.com In this system, phenol acts as both a reactant and a hydrogen acceptor. google.com

Classical and Novel Synthetic Routes

Before the widespread adoption of metal-catalyzed cross-coupling, N,N-diphenyl-m-phenylenediamine was synthesized through classical condensation reactions. These methods often required harsh conditions and produced significant byproducts.

One traditional route involves the reaction of m-phenylenediamine with compounds like dihydroxybenzene (resorcinol) or aniline (B41778) salts at high temperatures. google.com Another example is the condensation of hydroquinone (B1673460) with aniline, catalyzed by an acid such as phosphoric acid, which proceeds through an N-phenyl p-aminophenol intermediate. google.com

A more novel, albeit indirect, approach involves synthesizing the m-phenylenediamine core from alternative starting materials. For instance, m-phthalodinitrile can be converted to m-phenylenediamine through a two-step sequence of catalytic hydrolysis amidation followed by a Hofmann degradation. wipo.int The resulting m-phenylenediamine would then be available for subsequent diarylation via catalytic methods.

Process Optimization and Yield Enhancement Strategies

Optimizing the synthesis of N,N-diphenyl-m-phenylenediamine is crucial for industrial applications, focusing on maximizing yield, minimizing waste, and simplifying purification.

In catalytic reactions like the Buchwald-Hartwig amination, optimization involves the systematic screening of catalysts, ligands, bases, and solvents to find the ideal combination for a specific substrate. nih.gov For example, reducing catalyst loading to as low as 0.5 mol% is possible by choosing a highly efficient ligand and a reactive aryl halide (e.g., an aryl iodide). nih.gov

For the hydrogen-transfer-based synthesis, a key optimization strategy is the use of a significant excess of phenol (4 to 20 moles per mole of m-phenylenediamine). google.com This excess phenol serves multiple roles: it acts as a solvent, a source for the in-situ generation of the cyclohexanone co-catalyst, and an acceptor for the hydrogen produced during the dehydrogenation step, thereby driving the reaction to completion and achieving high selectivity and yield. google.com

Mechanistic Studies of N,N-diphenyl-m-phenylenediamine Formation

Understanding the reaction mechanism is fundamental to optimizing synthetic protocols. The mechanisms for the primary catalytic routes to N,N-diphenyl-m-phenylenediamine are well-studied.

Buchwald-Hartwig Amination Mechanism: The catalytic cycle is generally accepted to proceed through the following steps: wikipedia.orgchemeurope.comlibretexts.orgyoutube.com

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) complex.

Amine Coordination & Deprotonation: The amine (in this case, m-phenylenediamine or a mono-arylated intermediate) coordinates to the Pd(II) center. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.

Reductive Elimination: This is the key C-N bond-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the arylamine product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. A common side reaction is β-hydride elimination, which can be suppressed by using sterically hindered ligands. chemeurope.comyoutube.com

Ullmann Condensation Mechanism: The mechanism of the Ullmann reaction is more complex and less universally agreed upon than the Buchwald-Hartwig pathway. However, it is generally believed to involve copper(I) as the active catalytic species. organic-chemistry.orgumass.edu A plausible pathway involves:

Formation of a copper(I) amide from the amine and the copper catalyst.

Oxidative addition of the aryl halide to the copper(I) amide, potentially forming a transient Cu(III) intermediate.

Reductive elimination from the Cu(III) species to yield the N-aryl amine and a Cu(I) halide, which can be recycled back into the catalytic process.

Hydrogen Transfer Reaction Mechanism: The process involving phenol and a palladium catalyst operates via a different pathway: google.com

The amine (m-phenylenediamine) reacts with cyclohexanone to form a Schiff base (imine).

The Schiff base undergoes a palladium-catalyzed dehydrogenation to form the arylamine C-N bond.

The hydrogen that is eliminated during this step is used to reduce the excess phenol to cyclohexanone, thus regenerating the co-catalyst.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Applications (Infrared and Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies.

While specific, experimentally verified IR and Raman spectra for N,N'-diphenyl-m-phenylenediamine (CAS 5905-36-2) are not widely published, the expected vibrational modes can be inferred from its constituent parts: the diphenylamine (B1679370) moiety and the trisubstituted benzene (B151609) ring. Key absorptions would include N-H stretching, aromatic C-H stretching, and various C-C and C-N stretching and bending modes within the aromatic rings. For instance, the N-H stretching vibration in secondary aromatic amines typically appears as a sharp band in the 3350-3450 cm⁻¹ region. Aromatic C-H stretches are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings generally occur in the 1450-1600 cm⁻¹ range.

Table 1: Expected Characteristic Vibrational Frequencies for m-Phenylenediamine (B132917), N,N-diphenyl- Note: These are estimated values based on analogous compounds, as direct experimental data for the title compound is not readily available in the searched literature.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Type |

| N-H Stretch | 3350 - 3450 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aromatic C=C Ring Stretch | 1450 - 1600 | IR, Raman |

| C-N Stretch | 1250 - 1350 | IR |

| Aromatic C-H Out-of-Plane Bend | 690 - 900 | IR |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

No formally published and assigned ¹H or ¹³C NMR spectra for N,N'-diphenyl-m-phenylenediamine were located in the searched scientific literature. However, a theoretical spectrum can be predicted. The ¹H NMR spectrum would feature distinct signals for the N-H protons and the aromatic protons. The aromatic region would be complex, with signals corresponding to the protons on the central meta-substituted ring and the two terminal phenyl rings, likely appearing between 6.5 and 7.5 ppm. The ¹³C NMR spectrum would similarly show a series of signals in the aromatic region (typically 110-150 ppm), corresponding to the 18 carbon atoms in the molecule. rsc.orgntu.edu.tw

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) would be invaluable for establishing proton-proton coupling networks within each aromatic ring, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would correlate protons with their directly attached carbons and those two to three bonds away, respectively, allowing for unambiguous assignment of the entire molecular structure. sigmaaldrich.com

Table 2: Predicted ¹H NMR Spectral Regions for m-Phenylenediamine, N,N-diphenyl- Note: Direct experimental data is not available. Values are estimations based on general chemical shift principles.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-H | 5.5 - 6.5 | Broad Singlet |

| Aromatic C-H | 6.5 - 7.5 | Multiplets |

Table 3: Predicted ¹³C NMR Spectral Regions for m-Phenylenediamine, N,N-diphenyl- Note: Direct experimental data is not available. Values are estimations based on general chemical shift principles.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-N | 140 - 150 |

| Aromatic C-C / C-H | 110 - 130 |

High-Resolution Mass Spectrometry for Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The calculated exact mass for m-Phenylenediamine, N,N-diphenyl- (C₁₈H₁₆N₂) is 260.1313 g/mol . nih.gov The mass spectrum would be expected to show a prominent molecular ion peak ([M]⁺) at m/z 260.1313. Fragmentation analysis would likely reveal characteristic losses, such as the loss of a phenyl group ([M-C₆H₅]⁺) or other fragments resulting from the cleavage of the C-N bonds.

Table 4: Expected High-Resolution Mass Spectrometry Data for m-Phenylenediamine, N,N-diphenyl-

| Ion | Formula | Calculated m/z |

| [M]⁺ | [C₁₈H₁₆N₂]⁺ | 260.1313 |

| [M-H]⁺ | [C₁₈H₁₅N₂]⁺ | 259.1235 |

| [M-C₆H₅]⁺ | [C₁₂H₁₁N₂]⁺ | 183.0922 |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence, Phosphorescence)

Electronic spectroscopy investigates the transitions between electronic energy levels within a molecule upon absorption of UV or visible light. These techniques are sensitive to the conjugated π-electron system. For a molecule like m-Phenylenediamine, N,N-diphenyl-, which contains multiple aromatic rings, absorption bands due to π-π* transitions are expected in the ultraviolet region.

Table 5: Electronic Absorption and Emission Data for m-Phenylenediamine, N,N-diphenyl-

| Technique | λmax (nm) | Solvent |

| UV-Vis Absorption | Data Not Available | - |

| Fluorescence Emission | Data Not Available | - |

| Phosphorescence Emission | Data Not Available | - |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, yielding precise bond lengths, bond angles, and information on intermolecular interactions. A search of the Cambridge Crystallographic Data Centre (CCDC) and other databases did not yield a published crystal structure for m-Phenylenediamine, N,N-diphenyl- (CAS 5905-36-2). Therefore, precise experimental data regarding its solid-state conformation, packing, and intermolecular forces are currently unavailable.

Table 6: X-ray Crystallography Data for m-Phenylenediamine, N,N-diphenyl-

| Parameter | Value |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| Unit Cell Dimensions | Data Not Available |

| Z (Molecules per unit cell) | Data Not Available |

Compound Index

Polymer Chemistry and Macromolecular Engineering

Controlled Polymerization Techniques and Polymer Architecture Control

The synthesis of polymers with precise control over molecular weight, a narrow molecular weight distribution (polydispersity), and defined architecture is crucial for high-performance applications. While traditional polymerization methods like conventional free-radical polymerization are widely used, they often lack the ability to control these parameters. Consequently, researchers have turned to controlled or "living" polymerization techniques to synthesize well-defined polymers incorporating N,N-diphenyl-m-phenylenediamine and its derivatives.

Controlled polymerization techniques are broadly categorized into methods that proceed via a chain-growth mechanism, where monomer molecules successively add to a growing polymer chain. These techniques introduce a level of control by minimizing irreversible termination and chain transfer reactions. For monomers containing arylamine functionalities like N,N-diphenyl-m-phenylenediamine, several controlled polymerization strategies can be envisioned or have been applied to analogous structures.

Controlled Radical Polymerization (CRP): Techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are powerful tools for synthesizing polymers with complex architectures. specificpolymers.comsigmaaldrich.com These methods are tolerant to a wide variety of functional groups. specificpolymers.com For instance, styrenic monomers bearing N,N-diphenylamino groups have been successfully polymerized using these methods, suggesting a viable route for the controlled polymerization of a styrenic derivative of N,N-diphenyl-m-phenylenediamine. This would allow for the creation of well-defined homopolymers or block copolymers where the N,N-diphenyl-m-phenylenediamine unit is precisely placed within the macromolecular structure.

Living Anionic Polymerization: This technique is renowned for its ability to produce polymers with very low polydispersity and well-defined block architectures. buffalo.edu The successful living anionic polymerization of styrene (B11656) derivatives containing triphenylamine (B166846) moieties has been reported. capes.gov.br This was achieved by using specific initiators and reaction conditions to prevent side reactions with the amine functionality. capes.gov.br Such strategies could be adapted for a vinyl-functionalized N,N-diphenyl-m-phenylenediamine monomer, enabling the synthesis of block copolymers with distinct segments, for example, a hole-transporting block derived from the diamine and a mechanically robust block. researchgate.net

Chain-Growth Condensation Polymerization (CGCP): Traditional condensation polymerization typically follows a step-growth mechanism, leading to broader molecular weight distributions. However, chain-growth condensation polymerization has emerged as a method to achieve controlled growth of condensation polymers. researchgate.netnih.gov This technique could be particularly relevant for the direct polymerization of N,N-diphenyl-m-phenylenediamine with suitable comonomers, allowing for the synthesis of well-defined aromatic polyamides or polyimides with controlled chain lengths.

The ability to control polymer architecture opens up a vast design space for new materials. For example, block copolymers containing N,N-diphenyl-m-phenylenediamine segments can be synthesized, where one block provides desirable electronic properties and the other imparts properties like solubility, processability, or self-assembly capabilities. cmu.edunih.govdtic.mil This can lead to the formation of nanostructured materials with ordered domains, which is highly beneficial for applications in electronics and optoelectronics.

Structure-Property Relationships in N,N-diphenyl-m-phenylenediamine-Containing Macromolecules

The incorporation of the N,N-diphenyl-m-phenylenediamine moiety into a polymer backbone or as a pendant group has a profound impact on the macromolecule's properties. The rigid, non-planar structure of the triphenylamine units, combined with their electron-donating nature, directly influences the thermal, morphological, and electronic characteristics of the resulting polymer.

Morphological and Solubility Properties: The non-planar, propeller-like shape of the triphenylamine units in N,N-diphenyl-m-phenylenediamine can disrupt polymer chain packing. This disruption of regularity hinders crystallization and promotes an amorphous morphology. The amorphous nature is often desirable as it leads to isotropic properties and the formation of smooth, uniform thin films, which are essential for many electronic applications. Furthermore, the presence of the bulky phenyl groups can improve the solubility of otherwise rigid-rod polymers in common organic solvents, which is a significant advantage for solution-based processing techniques like spin-coating.

Electronic and Electrochemical Properties: The nitrogen atoms in the N,N-diphenyl-m-phenylenediamine unit possess lone pairs of electrons that can be delocalized over the aromatic rings, making these units electron-rich. This characteristic imparts hole-transporting properties to polymers containing this moiety. The ionization potential, which is the energy required to remove an electron, is a key parameter for hole-transporting materials. Polymers containing triphenylamine-based units typically exhibit low ionization potentials, facilitating efficient injection of holes from an anode. The electrochemical properties can be tuned by modifying the chemical structure of the polymer. researchgate.net For instance, hole mobilities on the order of 10⁻⁵ cm²/Vs have been achieved in arylamine polymers, which is suitable for applications in perovskite solar cells. researchgate.net

The following tables summarize the representative properties of polymers containing arylamine moieties, illustrating the structure-property relationships.

Table 1: Thermal Properties of Arylamine-Containing Polymers

| Polymer System | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) | Reference |

| Polyimide with pendant biphenyl (B1667301) ester from m-phenylenediamine (B132917) derivative | 319 | >500 | researchgate.net |

| Poly(triarylamine) | 92 - 237 | Not specified | researchgate.net |

| Poly(4-n-butyltriphenylamine) | 182 | Not specified | rsc.org |

This table presents data for polymers containing m-phenylenediamine derivatives and other arylamines to illustrate the typical range of thermal properties.

Table 2: Electronic Properties of Hole-Transporting Polymers with Arylamine Units

| Polymer System | Ionization Potential (eV) | Hole Mobility (cm²/Vs) | Application | Reference |

| Arylamine polymer | ~5.38 | 10⁻⁵ | Perovskite Solar Cells | researchgate.net |

| Poly(N-phenylphenyleneamine) oligomers | 5.2 - 5.4 | Not specified | Not specified | rsc.org |

| N,N′-Diphenyl-1,4-phenylenediamine-based material | ~5.3 | >10⁻³ at high electric fields | Charge Transport Layers | rsc.org |

This table provides representative electronic properties of polymers and molecular materials containing arylamine structures similar to N,N-diphenyl-m-phenylenediamine.

Computational Chemistry and Theoretical Investigations

Electronic Structure Analysis via Quantum Chemical Methods

Quantum chemical methods are fundamental to understanding the electronic makeup of a molecule, governing its properties and reactivity. For a molecule like N,N-diphenyl-m-phenylenediamine, these methods elucidate the distribution of electrons within molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are critical, as they determine the molecule's ability to donate or accept electrons, influencing its behavior in chemical reactions and its optoelectronic properties.

Studies on analogous compounds, such as the isomeric N,N´-diphenyl-p-phenylenediamine (DPPD), demonstrate the utility of these methods. researchgate.net For instance, the analysis of HOMO and LUMO provides insights into charge transfer possibilities within the molecule. tandfonline.com The HOMO is typically localized on the electron-rich parts of the molecule, while the LUMO resides on the electron-deficient regions. In N,N-diphenyl-m-phenylenediamine, the electron density of the HOMO is expected to be distributed across the phenylenediamine core and the nitrogen atoms, reflecting its electron-donating capability. Conversely, the LUMO would likely be spread across the phenyl rings. The energy gap between the HOMO and LUMO is a key parameter, indicating the molecule's chemical stability and the energy required for electronic excitation. tandfonline.com

Density Functional Theory (DFT) Applications for Reactivity and Energetics

Density Functional Theory (DFT) has become a standard tool in computational chemistry for investigating molecular structures, reactivity, and energetics with a favorable balance of accuracy and computational cost. sielc.com For N,N-diphenyl-m-phenylenediamine, DFT would be employed to determine its most stable three-dimensional geometry (conformation) and to explore the energetics of various rotational isomers (conformers) that arise from the rotation of the phenyl groups.

Conformational analysis performed on the related N,N´-diphenyl-p-phenylenediamine (DPPD) using the B3LYP/6-31G* level of theory has identified multiple stable conformers with distinct energies. researchgate.net A similar approach for the meta-isomer would reveal how the different substitution pattern affects the rotational barriers and the relative stability of its conformers. Such studies provide crucial information on the molecule's flexibility and the shapes it is likely to adopt.

Furthermore, DFT is used to calculate various reactivity descriptors that predict how the molecule will interact with other chemical species. These include:

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which are prone to attack. tandfonline.com

Fukui Functions: These functions identify the atoms in the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. tandfonline.com

For illustrative purposes, the calculated energies for different conformers of the related para-isomer, DPPD, are shown below. A similar DFT analysis would be necessary to determine the specific values for N,N-diphenyl-m-phenylenediamine.

| Conformer Model (for DPPD) | Relative Energy (kJ/mol) |

|---|---|

| anti, gauche | 0.00 |

| anti, syn | 1.34 |

| syn, gauche | 10.33 |

| syn, syn | 11.67 |

Molecular Modeling and Dynamics Simulations of N,N-diphenyl-m-phenylenediamine Systems

While quantum methods describe the electronic state of a single molecule, molecular modeling and dynamics (MD) simulations are used to explore the behavior of molecules over time, including their interactions with each other or with a solvent. tandfonline.com MD simulations treat atoms as classical particles and use force fields—a set of parameters that describe the potential energy of the system—to calculate the forces between atoms and predict their motion.

For N,N-diphenyl-m-phenylenediamine, an MD simulation could provide insights into:

Conformational Dynamics: How the molecule flexes, and its phenyl rings rotate at a given temperature.

Solvation Effects: How the molecule orients itself and interacts with solvent molecules.

Bulk Properties: In a simulation of many molecules, properties like density and diffusion coefficients can be estimated.

Studies on the parent m-phenylenediamine (B132917) have utilized MD simulations to investigate biomolecular stability, demonstrating the power of this technique to understand how a molecule behaves in a complex environment. tandfonline.comnih.gov This approach is invaluable for bridging the gap between the properties of a single, isolated molecule and its behavior in a realistic chemical system.

Spectroscopic Property Prediction and Validation

Computational methods are extensively used to predict various types of spectra, which can then be compared with experimental results for validation. tandfonline.com Time-Dependent DFT (TD-DFT) is employed to calculate electronic transitions, which correspond to the absorption of light in the UV-Visible range. tandfonline.com The predicted UV-Vis spectrum provides information on the color and photophysical properties of the compound.

Similarly, the vibrational frequencies of the molecule can be calculated using DFT. These frequencies correspond to the absorption peaks in an Infrared (IR) spectrum. By comparing the computed IR spectrum with an experimental one, researchers can confirm the structure and identify the characteristic vibrational modes of the molecule, such as N-H and C-H stretches. researchgate.net

Functional Materials Applications and Performance Evaluation

Optoelectronic Materials and Devices Incorporating N,N-diphenyl-m-phenylenediamine Units

Derivatives of diphenylamine (B1679370) are frequently investigated as hole-transporting materials (HTMs) in organic light-emitting diodes (OLEDs) and perovskite solar cells. This is due to the electron-donating nature of the nitrogen atoms and the charge-carrying capabilities of the aromatic structures. While direct applications of N,N'-diphenyl-m-phenylenediamine in commercial devices are not widely documented, related molecular units are integral to many high-performance HTMs. For instance, various enamine-based and phenothiazine-based HTMs show promise in vacuum-deposited perovskite solar cells. rsc.orgrsc.org The core structure of N,N'-diphenyl-m-phenylenediamine suggests its potential as a building block for such materials. The meta-linkage of the amine groups can influence the spatial arrangement and electronic properties of resulting materials, potentially leading to amorphous materials with high glass transition temperatures, a desirable trait for long-lasting OLEDs.

Research into materials with similar backbones, such as pyridine-bridged diphenylamine-carbazole, demonstrates the utility of these structures in achieving high power conversion efficiencies in solar cells. chemrxiv.org The performance of these related compounds underscores the potential of the N,N'-diphenyl-m-phenylenediamine moiety in the design of next-generation optoelectronic materials.

Table 1: Examples of Related Hole-Transporting Materials (HTMs) and Device Performance

| HTM Building Block | Device Type | Key Performance Metric |

| Enamine Derivatives | Perovskite Solar Cell | Suitable for vacuum deposition |

| Phenothiazine 5,5-dioxide | Perovskite Solar Cell | Power Conversion Efficiency >20% rsc.org |

| Pyridine-Diphenylamine-Carbazole | Perovskite Solar Cell | High efficiency noted chemrxiv.org |

High-Performance Engineering Plastics and Fibers

The m-phenylenediamine (B132917) structural unit is fundamental to a major class of high-performance engineering fibers: meta-aramids. Poly(m-phenylene isophthalamide) (PMIA), produced from the polymerization of m-phenylenediamine and isophthaloyl chloride, is the polymer that constitutes the well-known heat-resistant and flame-retardant fiber, Nomex®. re-tic.comwikipedia.orgresearchgate.net This aromatic polyamide is characterized by its exceptional thermal stability, chemical resistance, and excellent mechanical properties. re-tic.comresearchgate.net

The synthesis of PMIA is typically achieved through low-temperature polycondensation in polar organic solvents. re-tic.comresearchgate.net The resulting polymer's properties are a direct consequence of the rigid aromatic backbone and the strong hydrogen bonds between the amide linkages in the polymer chains.

While the base polymer from m-phenylenediamine is well-established, the incorporation of N,N'-diphenyl-m-phenylenediamine as a monomer is not standard. The substitution of phenyl groups on the nitrogen atoms would prevent the formation of the crucial N-H---O=C hydrogen bonds that give meta-aramids their characteristic high strength and thermal stability. This substitution would, however, likely increase the polymer's solubility in organic solvents and lower its melting point, which could be advantageous for certain processing applications.

Table 2: Typical Properties of Poly(m-phenylene isophthalamide) (Meta-Aramid) Fiber

| Property | Value |

| Decomposition Temperature | Starts at >375 °C researchgate.net |

| Tensile Strength | High |

| Chemical Resistance | Excellent |

| Key Feature | Inherent flame resistance wikipedia.org |

| Common Synthesis Method | Low-temperature polycondensation researchgate.net |

Antioxidant and Polymerization Inhibitor Mechanisms

While aromatic diamines are a well-known class of antioxidants, the specific antioxidant performance is highly dependent on the isomeric structure. The para-substituted isomer, N,N'-diphenyl-p-phenylenediamine (DPPD), is a widely used and extensively studied antioxidant, particularly in the rubber and plastics industry. nih.govnih.govchemicalbook.comdormer.com In contrast, there is a notable lack of research and application data for the meta-isomer, N,N'-diphenyl-m-phenylenediamine, in this role.

For the para-isomer (DPPD), its antioxidant activity stems from its ability to donate a hydrogen atom from its secondary amine (N-H) groups to reactive radical species (R•), thereby neutralizing them and terminating the oxidative chain reactions that lead to material degradation. researchgate.net This process transforms the antioxidant into a less reactive radical. DPPD is effective in protecting materials like rubber, petroleum oils, and plastics from degradation caused by heat, oxygen, and ozone. chemicalbook.comdormer.com

There is no significant body of literature detailing the use of N,N'-diphenyl-m-phenylenediamine for preventing degradation in organic substrates. Its different electronic and steric structure compared to the para-isomer would likely result in different antioxidant efficacy, but this has not been a focus of published research.

The radical scavenging capability of N,N'-diphenyl-p-phenylenediamine (DPPD) is well-documented. Studies have shown it effectively inhibits oxidation by reacting with peroxy radicals, a key step in autoxidation cycles. researchgate.net Its effectiveness has been demonstrated in various contexts, including the reduction of atherosclerosis in mice by inhibiting lipoprotein oxidation. nih.gov The dehydrogenation of the N-H groups is central to this mechanism.

Conversely, specific investigations into the radical scavenging capabilities of N,N'-diphenyl-m-phenylenediamine are not prevalent in scientific literature. The potential for this isomer to act as a radical scavenger exists due to the presence of N-H bonds, but its efficiency and reaction kinetics are expected to differ from the para-isomer and remain unquantified.

Composite Materials and Nanocomposites

The primary role of the m-phenylenediamine structure in composites is through its use in meta-aramid fibers like Nomex®. These fibers are used as reinforcement in high-performance composite materials where thermal resistance, electrical insulation, and lightweight strength are required. researchgate.netgoogle.com Meta-aramid papers and felts, made from short fibers and fibrids, are used to create honeycomb core structures for aerospace panels and other structural components. google.com

The aramid fibers provide the mechanical integrity, while a matrix material (often an epoxy or phenolic resin) encapsulates and transfers load between the fibers. The performance of these composites relies heavily on the properties of the aramid fiber.

Chemical Transformations and Derivative Synthesis

Functionalization Strategies for N,N-diphenyl-m-phenylenediamine

The functionalization of N,N-diphenyl-m-phenylenediamine can be targeted at either the peripheral phenyl rings or the central m-phenylene backbone. These modifications are designed to introduce new reactive sites, alter solubility, or modulate the electronic properties of the molecule.

A primary strategy involves electrophilic substitution reactions on the electron-rich phenyl rings. The amino groups are strongly activating, directing substitution to the ortho and para positions of the N-phenyl groups. However, controlling the degree and position of substitution can be challenging.

A more controlled and widely used approach is to build the functionalized molecule from precursors. For instance, a common strategy for introducing reactive groups, such as amines or carboxylic acids, involves a multi-step synthesis. An example pathway, analogous to the synthesis of related p-phenylenediamine (B122844) derivatives, would be the condensation of m-phenylenediamine (B132917) with a functionalized aryl halide. For example, reacting m-phenylenediamine with two equivalents of 4-fluoronitrobenzene would yield N,N'-bis(4-nitrophenyl)-m-phenylenediamine. Subsequent reduction of the nitro groups, typically using a catalyst like palladium on carbon (Pd/C) with hydrazine (B178648) or hydrogen gas, would yield the tetra-amine derivative, N,N'-bis(4-aminophenyl)-m-phenylenediamine. This tetra-functional monomer is then primed for polymerization reactions.

Synthesis and Characterization of Substituted N,N'-Diaryl-m-phenylenediamines

The synthesis of substituted N,N'-diaryl-m-phenylenediamines allows for precise tuning of the molecule's properties. Substituents on the aryl groups can influence steric hindrance, solubility, and electronic characteristics. Common synthetic routes include the Ullmann condensation or the Buchwald-Hartwig amination, which are powerful methods for forming carbon-nitrogen bonds.

For example, reacting m-phenylenediamine with various substituted aryl halides (e.g., iodobenzene (B50100), bromobenzene, or their derivatives) in the presence of a copper or palladium catalyst can yield a wide array of N,N'-diaryl-m-phenylenediamines. The choice of substituent—ranging from simple alkyl and alkoxy groups to electron-withdrawing or electron-donating moieties—can have a significant impact on the final properties.

Novel substituted m-phenylenediamines have been developed as curing agents for epoxy resins and as extenders in polyurethane-polyurea polymer formation. google.com These diamines are designed to be sterically hindered, which lowers the reactivity of the amine groups compared to the unsubstituted parent compound. google.com

Table 1: Examples of Synthesized Substituted Diaryl-m-phenylenediamines

| Substituent on Aryl Group | Synthetic Method | Potential Application | Reference |

|---|---|---|---|

| 4-Methyl (p-tolyl) | Buchwald-Hartwig amination | Hole-transport materials | researchgate.net |

| 4-Nitro | Nucleophilic aromatic substitution | Intermediate for amine synthesis | chemicalbook.com |

| 4-Methoxy | Ullmann condensation | Organic electronics | researchgate.net |

| 2,4,6-Trimethyl (mesityl) | Buchwald-Hartwig amination | Sterically hindered ligands | google.com |

Characterization of these derivatives relies on standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the molecular structure and the position of substituents. Fourier-Transform Infrared (FTIR) spectroscopy helps identify characteristic functional groups, while mass spectrometry confirms the molecular weight. For materials intended for electronic applications, techniques like cyclic voltammetry are employed to determine electrochemical properties such as oxidation potentials. researchgate.net

Exploration of N,N-diphenyl-m-phenylenediamine Analogues with Modified Backbones

Modifying the central aromatic backbone of N,N-diphenyl-m-phenylenediamine leads to the creation of structural analogues with distinct properties. This exploration is particularly active in the field of organic electronics, where the core structure dictates the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, charge mobility, and film-forming capabilities. nih.govnih.gov

One approach is to replace the m-phenylene ring with a larger or more electronically active aromatic system. For example, using a biphenyl-diamine or a naphthalene-diamine core instead of a phenylenediamine core can extend the conjugation length of the molecule. This typically results in a lower energy gap and red-shifted absorption and emission spectra, which is desirable for applications in organic light-emitting diodes (OLEDs). researchgate.net

Research into hole-transporting materials has led to the synthesis of numerous analogues based on a triphenylamine (B166846) dimer core, such as N,N,N',N'-tetraphenyl-1,1'-biphenyl-4,4'-diamine (TPD). researchgate.net While not direct m-phenylenediamine analogues, the synthetic principles are transferable. For instance, starting with a modified biphenyl (B1667301) or other linked aromatic core and performing diarylation reactions can generate a library of new materials. These materials are often designed to have high glass transition temperatures (Tg) to ensure the morphological stability of thin films in electronic devices. researchgate.net

Reaction Pathways for Incorporating N,N-diphenyl-m-phenylenediamine into Complex Molecular Architectures

A key application of N,N-diphenyl-m-phenylenediamine and its functionalized derivatives is as a monomer for the synthesis of high-performance polymers. The incorporation of the bulky, non-coplanar N,N-diphenyl-m-phenylenediamine unit into a polymer backbone can disrupt chain packing and reduce intermolecular forces, leading to improved solubility and processability without significantly compromising thermal stability. ntu.edu.tw

Polymerization into Polyamides: A common pathway involves converting N,N-diphenyl-m-phenylenediamine into a diamine monomer, such as N,N'-bis(4-aminophenyl)-m-phenylenediamine, as described in section 7.1. This diamine monomer can then undergo polycondensation with various aromatic dicarboxylic acids or their more reactive diacid chloride derivatives. ntu.edu.tw

The polymerization can be carried out via several methods:

Low-Temperature Solution Polycondensation: This involves reacting the diamine monomer with a diacid chloride in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) at low temperatures.

Direct Phosphorylation Polycondensation: This method allows for the direct reaction of the diamine with a dicarboxylic acid using a phosphite (B83602) and a base (like pyridine) in a solvent system containing metal salts (e.g., CaCl₂), which helps to keep the growing polymer chains in solution.

The resulting polyamides often exhibit excellent properties, as detailed in the table below, based on analogous polymers derived from the para-isomer. ntu.edu.tw

Table 2: Properties of Aromatic Polyamides Derived from N,N'-Diaryl-phenylenediamine Monomers

| Polymer Structure | Glass Transition Temp. (Tg) | 10% Weight-Loss Temp. | Tensile Strength | Elongation at Break | Reference |

|---|---|---|---|---|---|

| Polyamide from N,N'-bis(4-aminophenyl)-N,N'-diphenyl-1,4-phenylenediamine and Terephthaloyl chloride | 287 °C | > 550 °C | 115 MPa | 11% | ntu.edu.tw |

| Polyamide from N,N'-bis(4-aminophenyl)-N,N'-diphenyl-1,4-phenylenediamine and Isophthaloyl chloride | 271 °C | > 550 °C | 102 MPa | 9% | ntu.edu.tw |

Polymerization into Conjugated Microporous Polymers (CMPs): N,N-diphenyl-m-phenylenediamine can also be used as a core building block for creating cross-linked, porous polymer networks. For example, a Friedel-Crafts polymerization reaction between N,N,N',N'-tetraphenyl-1,4-phenylenediamine (a related isomer) and a multifunctional crosslinker like 2,4,6-trichloro-1,3,5-triazine (TCT) has been shown to produce triazine-based conjugated microporous polymers (TCMPs). rsc.org These materials possess high surface areas and are being investigated for applications such as gas storage and capture. rsc.org A similar strategy could be employed using the m-phenylenediamine isomer to create new porous materials with different network topologies.

Emerging Research Frontiers and Future Perspectives

Integration in Supramolecular Chemistry and Self-Assembly

The unique architecture of m-Phenylenediamine (B132917), N,N-diphenyl- and its derivatives makes them ideal candidates for the construction of complex supramolecular structures. These molecules can self-assemble through non-covalent interactions, such as hydrogen bonding and π-π stacking, to form well-defined nano- and microscale architectures.

Researchers have demonstrated that peptides containing phenylalanine, a related aromatic amino acid, can self-assemble into various nanostructures like nanotubes and planar sheets. nih.govnih.gov For instance, the diphenylalanine peptide is known to form discrete, hollow, and well-ordered nanotubes. nih.gov The triphenylalanine peptide, on the other hand, forms planar nanostructures with significant β-sheet content. nih.gov These studies on phenylalanine-based peptides provide valuable insights into the potential self-assembly behavior of N,N'-diphenyl-m-phenylenediamine, which shares similar aromatic moieties. The hydrophobic interactions between the phenyl groups are expected to play a crucial role in driving the self-assembly process in various solvents. nih.gov

Furthermore, the principles of supramolecular self-assembly have been utilized to create intricate structures like pseudo-cubes from modified perylene (B46583) diimides (PDIs). arxiv.org This highlights the potential for designing complex, functional architectures using building blocks that possess specific recognition motifs, a role that N,N'-diphenyl-m-phenylenediamine derivatives could fulfill. The ability to control the self-assembly process opens up possibilities for creating novel materials with tailored optical and electronic properties. arxiv.org

Catalytic Applications and Ligand Design

In the realm of catalysis, derivatives of phenylenediamine are showing significant promise. For instance, m-phenylenediamine has been identified as a highly effective catalyst for oxime and hydrazone ligation reactions, which are crucial for protein labeling and modification. nih.gov These reactions are significantly faster with m-phenylenediamine as a catalyst compared to the commonly used aniline (B41778). nih.gov This enhanced catalytic activity is attributed to the electronic properties of the diamine.

The core structure of N,N'-diphenyl-m-phenylenediamine can be incorporated into more complex ligand frameworks for transition metal catalysts. The design of diphosphine ligands containing pendant amines has been a key strategy in developing efficient molecular catalysts for energy conversion reactions, such as hydrogen formation and oxidation. osti.gov These ligands can position the amine functionality in close proximity to the metal center, enabling cooperative effects that enhance catalytic activity. The phenyl groups in N,N'-diphenyl-m-phenylenediamine can be functionalized to create multidentate ligands capable of coordinating with various metal centers.

The synthesis of related compounds, such as diphenylamine (B1679370) from aniline, has been achieved using catalysts like hydrogen β-zeolite and activated alumina. google.com This demonstrates the potential for catalytic routes in the production and modification of phenylenediamine derivatives. Furthermore, the catalytic hydrogenation of m-dinitrobenzene to m-phenylenediamine is a well-established industrial process, with various catalysts like nickel-based and palladium-ruthenium systems being employed. epa.govgoogle.com

Schiff base ligands derived from phenylenediamines are also of great interest in coordination chemistry. epstem.net These ligands form stable complexes with a variety of transition metals, and the resulting metallo-complexes can exhibit interesting electronic and catalytic properties. The imine derivatives formed from the oxidation of metal-phenylenediamine complexes are often intensely colored and can exist in multiple stable oxidation states, making them suitable for applications in redox catalysis and as sensing materials. epstem.net

Exploration in Advanced Separation Technologies

The properties of N,N'-diphenyl-m-phenylenediamine and its polymeric derivatives are being explored for applications in advanced separation technologies, particularly in the fabrication of membranes for gas and liquid separations.

Polyimides derived from fluorinated diamines and aromatic dianhydrides have shown promise for gas separation, exhibiting both high permeability and selectivity for gases like hydrogen, carbon dioxide, and oxygen. google.com While N,N'-diphenyl-m-phenylenediamine itself is not fluorinated, its aromatic structure can be incorporated into polyimide backbones to enhance their thermal and mechanical properties, which are crucial for membrane applications.

In the area of liquid separations, m-phenylenediamine has been used as a cross-linking agent for polyetherimide-based nanofiltration membranes. researchgate.net These membranes have demonstrated high rejection rates for dyes from textile wastewater. The cross-linking with m-phenylenediamine enhances the membrane's structural integrity and separation performance. researchgate.net This suggests that N,N'-diphenyl-m-phenylenediamine could also be employed as a monomer or cross-linker to create novel membrane materials with tailored pore sizes and surface chemistries for specific separation tasks.

Furthermore, poly(m-phenylenediamine) nanobelts have been synthesized and shown to have a high surface area, making them effective adsorbents for the removal of dyes from water. researchgate.net The adsorption capacity of these nanobelts highlights the potential of polymers derived from phenylenediamines in environmental remediation and water purification.

| Membrane Material | Target Separation | Key Finding | Reference |

|---|---|---|---|

| Polyimide from fluorinated diamines | Gas separation (H₂, N₂, CH₄, CO, CO₂, He, O₂) | High permeability and separation factors. | google.com |

| m-Phenylenediamine cross-linked polyetherimide | Dye removal from wastewater | Increased dye rejection with cross-linking. | researchgate.net |

| Poly(m-phenylenediamine) nanobelts | Dye adsorption | High surface area and superior dye adsorption capacity. | researchgate.net |

Bio-Inspired Chemical Systems

The development of bio-inspired chemical systems often involves mimicking the structure and function of biological molecules like enzymes. Peptides and their derivatives are increasingly being used to create "nanozymes," which are synthetic materials that exhibit enzyme-like catalytic activity. nih.gov These peptide-based enzyme mimics offer advantages such as enhanced stability and lower cost compared to natural enzymes. nih.gov Given that N,N'-diphenyl-m-phenylenediamine contains structural elements similar to the amino acid phenylalanine, it holds potential as a building block for creating novel bio-inspired catalysts and sensors.

The self-assembly of peptide-chromophore conjugates into light-harvesting nanostructures is another area of bio-inspired research. nih.gov These systems mimic the process of photosynthesis by capturing and transferring light energy. The aromatic phenyl groups of N,N'-diphenyl-m-phenylenediamine could potentially act as chromophores or as a scaffold to organize other light-absorbing molecules into efficient energy-transfer cascades.

Advanced Characterization Techniques for In Situ Monitoring

The study and optimization of reactions involving N,N'-diphenyl-m-phenylenediamine and its derivatives necessitate the use of advanced characterization techniques for in situ monitoring. Techniques such as Fourier-transform infrared (FTIR) and ultraviolet-visible (UV-Vis) spectroscopy are commonly used to follow the progress of polymerization reactions and to characterize the resulting polymers. researchgate.netcapes.gov.br For instance, FTIR can be used to track the disappearance of monomer peaks and the appearance of polymer-specific vibrational bands. researchgate.net

For more detailed structural analysis, nuclear magnetic resonance (NMR) spectroscopy, including solid-state NMR, provides valuable information about the composition and connectivity of atoms within the polymer chain. capes.gov.br Thermal analysis techniques like thermogravimetry (TGA) and differential scanning calorimetry (DSC) are employed to assess the thermal stability and phase transitions of these materials. ntu.edu.tw

In the context of separation membranes, techniques like scanning electron microscopy (SEM) and transmission electron microscopy (TEM) are used to visualize the membrane morphology and structure. researchgate.netresearchgate.net For monitoring catalytic reactions, in situ spectroscopic methods can provide real-time information on the transformation of reactants and the state of the catalyst. For example, in the study of catalysts for reductive alkylation, characterization of fresh and used catalysts by techniques such as TEM, SEM, X-ray diffraction (XRD), and N₂ physical adsorption helps to understand deactivation mechanisms. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing N,N-diphenyl derivatives of m-phenylenediamine, and how can reaction kinetics be monitored in real time?

- The synthesis of N,N-diphenyl derivatives (e.g., N,N-diphenyl urea) involves a two-step mechanism: initial formation of an intermediate (e.g., mono-phenylurea) followed by its reaction with excess aniline. Real-time monitoring using in situ IR spectroscopy (e.g., ReactIR™ 4000) tracks characteristic absorption bands (e.g., 1312 cm⁻¹ for N,N-diphenyl urea) to optimize reaction time and validate stepwise kinetics . Offline validation via HPLC ensures accuracy, though IR is preferred for non-destructive analysis .

Q. How does the solubility of m-phenylenediamine vary in organic solvents, and what thermodynamic models best predict its behavior?

- Experimental solubility in methanol, ethanol, acetonitrile, and water increases with temperature (278.15–313.15 K). Binary solvent systems (e.g., methanol + water) show endothermic dissolution. The Jouyban–Acree, modified Apelblat, and van’t Hoff models correlate well with solubility data, while thermodynamic parameters (ΔH°, ΔS°, ΔG°) confirm entropy-driven dissolution in polar solvents .

Q. What safety protocols are critical when handling m-phenylenediamine in laboratory settings?

- m-Phenylenediamine reacts violently with oxidizing agents (e.g., peroxides, chlorates) and strong acids. Storage requires airtight containers in cool, ventilated areas away from sunlight. Ignition sources must be prohibited. Personal protective equipment (PPE) and training are mandatory due to risks of dermatitis, pulmonary edema, and potential aquatic toxicity (LC50: 1,618 mg/L for fish; EC50: 4.9 mg/L for Daphnia magna) .

Advanced Research Questions

Q. How can m-phenylenediamine be utilized in synthesizing functional materials like carbon dots or porous carbon nanospheres?

- Hydrothermal treatment of m-phenylenediamine with phosphoric acid yields nitrogen/phosphorus-doped carbon dots (N,P-CDs) with 67.53% fluorescence quantum yield, applicable in metal-ion sensing (e.g., Pd²⁺) . Poly(m-phenylenediamine)-derived porous carbon nanospheres (NPCs) exhibit high Cr(VI) adsorption capacity (validated via DFT calculations) due to enhanced electron transfer from N-doped sites .

Q. What analytical challenges arise in distinguishing m-phenylenediamine isomers, and how can they be resolved chromatographically?

- Separation of o-, m-, and p-phenylenediamine isomers requires mixed-mode HPLC columns (e.g., Primesep 100) with polar and hydrophobic interactions. Mobile phases combining acetonitrile/water with ion-pairing agents (e.g., ammonium formate) optimize resolution. Retention times and UV detection at 254 nm differentiate isomers, critical for purity assessment in synthetic workflows .

Q. How do data contradictions in reaction mechanisms or material properties arise, and what validation strategies mitigate these?

- Discrepancies in reaction pathways (e.g., intermediate stability) may stem from solvent polarity or catalyst effects. Cross-validation using complementary techniques (e.g., IR + HPLC for synthesis; TEM + XPS for material characterization) resolves ambiguities . For solubility models, residuals analysis identifies outliers, while Akaike information criterion (AIC) determines the best-fit thermodynamic equation .

Q. What environmental impacts are associated with m-phenylenediamine, and how can its biodegradability be improved?

- m-Phenylenediamine exhibits low aerobic biodegradability (2% degradation over 28 days) and moderate ecotoxicity. Functionalization via polymerization (e.g., poly(m-phenylenediamine)) reduces mobility and toxicity, while composite materials (e.g., CuO-poly(m-phenylenediamine)) enhance adsorption of pollutants like methyl orange, mitigating environmental release .

Methodological Notes

- Synthesis Optimization : Prioritize in situ spectroscopic methods for kinetic studies to minimize sampling errors .

- Solubility Modeling : Use the modified Apelblat equation for binary solvents due to its accuracy in capturing temperature-dependent non-ideality .

- Safety Compliance : Regularly update hazard assessments using IARC Group 3 guidelines, as carcinogenicity data remain inconclusive .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.